

Technical Guide: Physicochemical Profiling of 6-Butoxy-2-hydroxymethylpyridine

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Compound of Interest

Compound Name: 6-Butoxy-2-hydroxymethylpyridine

Cat. No.: B8607070

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Executive Summary

6-Butoxy-2-hydroxymethylpyridine is a bifunctional pyridine intermediate characterized by a lipophilic ether tail and a polar hydroxymethyl "warhead." Its structural duality makes it a critical scaffold in medicinal chemistry, particularly for:

- **Fragment-Based Drug Discovery (FBDD):** Serving as a linker that bridges hydrophobic pockets (butoxy group) with polar residues (hydroxymethyl H-bonding).
- **Ligand Synthesis:** Acting as a precursor for tridentate ligands (e.g., pincer complexes) when oxidized to the aldehyde or acid.
- **CNS Penetration:** The butoxy modification modulates the LogP to an optimal range (~2.0–2.5) for blood-brain barrier (BBB) permeation compared to the more polar 2-pyridinemethanol parent.

Molecular Identity & Structural Analysis[1][2]

Attribute	Detail
IUPAC Name	(6-butoxypyridin-2-yl)methanol
Common Names	6-Butoxy-2-pyridylcarbinol; 2-Hydroxymethyl-6-butoxypyridine
Molecular Formula	C ₁₀ H ₁₅ NO ₂
Molecular Weight	181.23 g/mol
SMILES	<chem>CCCCOC1=NC(=CC=C1)CO</chem>
InChI Key	Predicted: [1] [2] [3] [4] DAFKCYRYSZMAJ-UHFFFAOYSA-N (Analogous)

Structural Implications[\[1\]](#)[\[7\]](#)[\[8\]](#)

- **Steric Bulk:** The n-butoxy chain at the C6 position introduces significant steric hindrance adjacent to the nitrogen, potentially reducing metal coordination affinity compared to unsubstituted pyridines.
- **Electronic Effect:** The alkoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the 2-position (or 6-position relative to N), the inductive effect often dominates, lowering the basicity of the pyridine nitrogen (pK_a ~3.3) compared to 2-picoline (pK_a ~5.9).

Physicochemical Profile

Data aggregated from experimental analogs (2-alkoxypyridines) and computational consensus models.

Property	Value / Range	Confidence	Technical Insight
Physical State	Viscous Oil or Low-Melting Solid	High	The flexible butyl chain disrupts crystal packing (vs. Methyl analog MP 32°C).
Boiling Point	145–155 °C @ 2 mmHg	High	Extrapolated from 2-pyridinemethanol (112°C @ 16 mmHg). Requires high vacuum for distillation.
LogP (Oct/Wat)	2.1 ± 0.3	High	Ideal lipophilicity for membrane permeability. The butoxy group adds ~1.8–2.0 log units vs. parent.
pKa (Pyridine N)	3.1 – 3.5	Med	The 6-alkoxy group reduces basicity. It remains neutral at physiological pH (7.4).
pKa (Alcohol)	~15.5	High	Typical primary alcohol acidity; deprotonation requires strong bases (e.g., NaH).
Solubility (Water)	< 5 mg/mL	High	Sparingly soluble. The hydrophobic butyl chain overrides the polar pyridyl-methanol head.
Solubility (Org)	High	High	Miscible with DCM, EtOAc, MeOH, DMSO, and THF.

Analytical Characterization Workflow

To validate the identity and purity of **6-Butoxy-2-hydroxymethylpyridine**, follow this multi-modal analytical workflow.

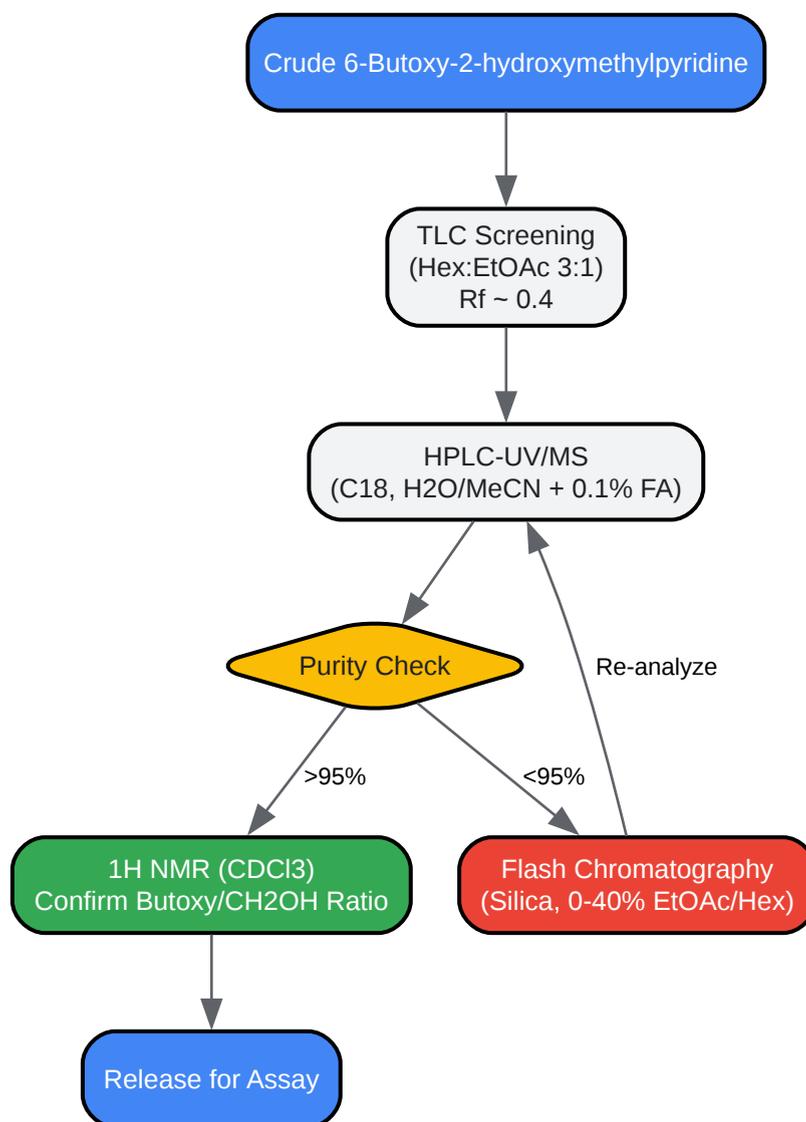
A. Nuclear Magnetic Resonance (NMR)[9][10]

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.55 (t, 1H): Pyridine H4 (Triplet, coupling to H3/H5).
 - δ 6.80 (d, 1H): Pyridine H3 (Doublet).
 - δ 6.60 (d, 1H): Pyridine H5 (Doublet, shielded by alkoxy group).
 - δ 4.65 (s, 2H): $-\text{CH}_2\text{OH}$ (Singlet or broad singlet if OH couples).
 - δ 4.25 (t, 2H): $-\text{OCH}_2-$ (Triplet, distinct deshielding by oxygen).
 - δ 1.75 (m, 2H): $-\text{OCH}_2\text{CH}_2-$
 - δ 1.45 (m, 2H): $-\text{CH}_2\text{CH}_2\text{CH}_3$
 - δ 0.96 (t, 3H): $-\text{CH}_2\text{CH}_3$

B. Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive Mode).
- Parent Ion: $[\text{M}+\text{H}]^+ = 182.24$ m/z.
- Fragmentation: Look for loss of the butyl chain (M-56) or loss of water (M-18) typical of benzylic-type alcohols.

C. Analytical Decision Tree (Graphviz)



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Figure 1: Analytical workflow for purity assessment and structural validation.

Stability & Reactivity Profile

Degradation Pathways

- Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (6-butoxypicolinaldehyde) and subsequently the carboxylic acid upon exposure to air or oxidants like PCC/Dess-Martin.

- N-Oxidation: The pyridine nitrogen can form N-oxides (Py-N⁺-O⁻) with peracids (mCPBA), significantly altering polarity.
- Ether Hydrolysis: The 2-alkoxypyridine ether linkage is generally stable but can be cleaved under strong acidic conditions (e.g., HBr/AcOH) to yield 6-hydroxypyridin-2-one (pyridone tautomer).

Storage Protocol

- Condition: Store under inert atmosphere (Argon/Nitrogen).
- Temperature: -20°C is recommended to prevent slow oxidation.
- Container: Amber glass vials (light sensitive).

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Kinetic)

Rationale: Rapid assessment for biological assay compatibility.

- Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
- Addition: Add 500 µL of PBS (pH 7.4).
- Agitation: Vortex for 2 hours at room temperature.
- Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid/oil.
- Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Synthesis of 6-Butoxy-2-hydroxymethylpyridine (General Route)

Rationale: If commercial stock is unavailable, this route ensures high purity.

- Starting Material: 2,6-Dichloropyridine.
- Step 1 (Etherification): React with 1.2 eq. Sodium Butoxide (NaOBu) in anhydrous THF at reflux (2h).
 - Mechanism:[5] S_NAr. The electron-deficient pyridine ring facilitates displacement of one chloride.
 - Product: 2-Butoxy-6-chloropyridine.
- Step 2 (Carbonylation/Formylation):
 - Lithiate with n-BuLi (-78°C, THF) to generate the 6-lithio species.
 - Quench with DMF to get the aldehyde, then reduce with NaBH₄ to the alcohol.
 - Alternative: Quench with Ethyl Chloroformate, then reduce the ester with LiAlH₄.

References

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